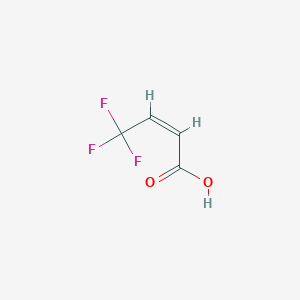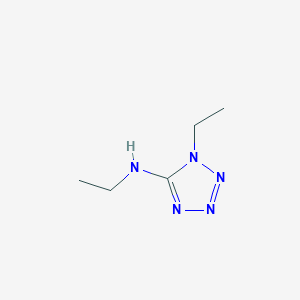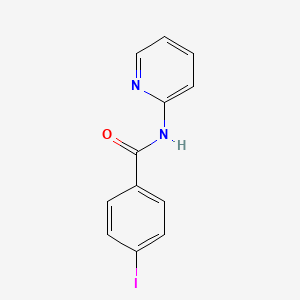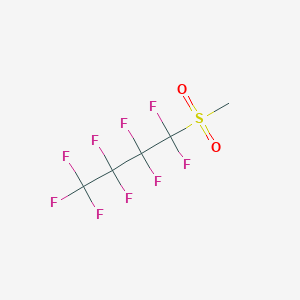
Formamide, N-(3-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide,n-(3-fluorophenyl)- is a chemical compound that belongs to the class of formamides Formamides are amides derived from formic acid and are known for their wide range of applications in organic synthesis and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide,n-(3-fluorophenyl)- typically involves the reaction of 3-fluoroaniline with formic acid or its derivatives. One common method is the reductive formylation of 3-fluoroaniline using formic acid and a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, often at room temperature, and yields the desired formamide product .
Industrial Production Methods
In industrial settings, the production of Formamide,n-(3-fluorophenyl)- can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Formamide,n-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions include substituted formamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Formamide,n-(3-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Formamide,n-(3-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Formamide: The parent compound, which lacks the fluorophenyl group.
N-(4-fluorophenyl)formamide: A similar compound with the fluorophenyl group in the para position.
N-(2-fluorophenyl)formamide: A similar compound with the fluorophenyl group in the ortho position.
Uniqueness
Formamide,n-(3-fluorophenyl)- is unique due to the position of the fluorophenyl group, which influences its chemical reactivity and biological activity. The meta position of the fluorophenyl group can lead to different steric and electronic effects compared to the ortho and para positions, making it a valuable compound for specific applications .
Properties
CAS No. |
1428-10-0 |
|---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
N-(3-fluorophenyl)formamide |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) |
InChI Key |
HTKHNPZBVUDSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)

![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)


![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)

![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)




![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)

